



# An In-depth Technical Guide to the Spectroscopic Data of Butyl Diphenylphosphinite

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Compound of Interest		
Compound Name:	Butyl diphenylphosphinite	
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This technical guide provides a comprehensive overview of the spectroscopic data for **butyl diphenylphosphinite**, a compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies for the synthesis and spectroscopic analysis are also detailed to provide a complete framework for researchers.

### **Chemical Structure and Properties**

Compound Name: Butyl Diphenylphosphinite

CAS Number: 13360-94-6

Molecular Formula: C16H19OP

Molecular Weight: 258.30 g/mol

Structure:

(Ph = Phenyl group)

## **Spectroscopic Data**



The following tables summarize the predicted spectroscopic data for **butyl diphenylphosphinite**. These predictions are derived from the known spectral characteristics of analogous organophosphorus compounds, including alkyl phosphinites and phosphines containing butyl and phenyl groups.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for Butyl Diphenylphosphinite

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Notes
~ 7.20 - 7.50	Multiplet	10H	Phenyl (Ar-H)	The aromatic protons are expected to appear as a complex multiplet.
~ 3.80 - 4.00	Triplet of doublets (td) or Multiplet	2H	O-CH₂	Coupled to the adjacent CH <sub>2</sub> group and the <sup>31</sup> P nucleus.
~ 1.50 - 1.70	Multiplet	2H	O-CH2-CH2	
~ 1.30 - 1.50	Sextet or Multiplet	2H	CH2-CH3	_
~ 0.90	Triplet	3H	СН₃	

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **Butyl Diphenylphosphinite** 



Chemical Shift (δ, ppm)	Assignment	Notes
~ 138 - 142 (d)	P-C (ipso)	Doublet due to coupling with <sup>31</sup> P.
~ 128 - 132	Aromatic C-H	
~ 65 - 70 (d)	O-CH <sub>2</sub>	Doublet due to coupling with <sup>31</sup> P.
~ 30 - 33 (d)	O-CH2-CH2	Possible small coupling to <sup>31</sup> P.
~ 18 - 20	CH2-CH3	
~ 13 - 15	СНз	

Table 3: Predicted <sup>31</sup>P NMR Spectroscopic Data for **Butyl Diphenylphosphinite** 

Chemical Shift (δ, ppm)	Multiplicity	Notes
~ +110 to +120	Singlet (proton decoupled)	The chemical shift of phosphinites is typically in this downfield region.[1][2]

# Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for Butyl Diphenylphosphinite

Wavenumber (cm⁻¹)	Intensity	Assignment
~ 3050 - 3080	Medium	Aromatic C-H stretch
~ 2850 - 2960	Strong	Aliphatic C-H stretch
~ 1590, 1480, 1435	Medium-Strong	Aromatic C=C stretch
~ 1020 - 1070	Strong	P-O-C stretch
~ 700 - 750 and ~ 690	Strong	Aromatic C-H out-of-plane bend



### **Mass Spectrometry (MS)**

Table 5: Predicted Mass Spectrometry Fragmentation for Butyl Diphenylphosphinite

m/z	lon	Notes
258	[M]+	Molecular ion peak.
201	[M - C4H9O] <sup>+</sup> or [M - C4H9] <sup>+</sup>	Loss of the butoxy or butyl radical.
183	[Ph <sub>2</sub> P]+	Diphenylphosphinyl cation.
77	[C <sub>6</sub> H₅] <sup>+</sup>	Phenyl cation.
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	Butyl cation.

# **Experimental Protocols**

The following are detailed methodologies for the synthesis of **butyl diphenylphosphinite** and the acquisition of its spectroscopic data. These protocols are based on general procedures for similar compounds.

# **Synthesis of Butyl Diphenylphosphinite**

A plausible method for the synthesis of **butyl diphenylphosphinite** involves the reaction of chlorodiphenylphosphine with n-butanol in the presence of a base to neutralize the HCl byproduct.

#### Materials:

- Chlorodiphenylphosphine
- n-Butanol
- Triethylamine (or another suitable base)
- Anhydrous diethyl ether (or other inert solvent)
- Anhydrous sodium sulfate



- Standard Schlenk line and glassware
- Magnetic stirrer

#### Procedure:

- A flame-dried Schlenk flask equipped with a magnetic stir bar and a dropping funnel is charged with a solution of chlorodiphenylphosphine (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
- The flask is cooled to 0 °C in an ice bath.
- A solution of n-butanol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred solution of chlorodiphenylphosphine over 30 minutes.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
- The resulting white precipitate of triethylamine hydrochloride is removed by filtration under an inert atmosphere.
- The filtrate is concentrated under reduced pressure to remove the solvent.
- The crude product can be purified by vacuum distillation or column chromatography on silica
  gel (using a non-polar eluent system) to yield pure butyl diphenylphosphinite.

### **Spectroscopic Analysis**

#### NMR Spectroscopy:

- ¹H, ¹³C, and ³¹P NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
- The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube.
- Tetramethylsilane (TMS) is used as an internal standard for <sup>1</sup>H and <sup>13</sup>C NMR ( $\delta$  = 0.00 ppm).



• 85% H<sub>3</sub>PO<sub>4</sub> is used as an external standard for <sup>31</sup>P NMR ( $\delta$  = 0.00 ppm).

#### IR Spectroscopy:

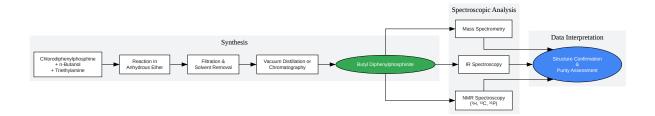
- The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.

#### Mass Spectrometry:

- Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI)
  or electrospray ionization (ESI).
- The sample is introduced into the ion source, and the resulting fragments are analyzed.

### **Workflow Visualization**

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **butyl diphenylphosphinite**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **butyl diphenylphosphinite**.

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### References

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